
(2-(Phenylamino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Phenylamino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a complex organic compound characterized by its distinct structure featuring a thiazole ring, a phenylamino group, and a piperazine moiety linked to a pyrimidine ring
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-dependent kinase 9 (CDK9) . CDK9 is a protein kinase that plays a crucial role in the regulation of gene transcription and cell cycle progression .
Mode of Action
The compound interacts with CDK9 by inhibiting its activity . This inhibition selectively targets survival proteins, leading to the reinstatement of apoptosis (programmed cell death) in cancer cells . The compound has been shown to inhibit CDK9 with an IC50 of 7 nM, demonstrating over 80-fold selectivity for CDK9 versus CDK2 .
Biochemical Pathways
The inhibition of CDK9 affects the transcription regulation pathway . CDK9, along with cyclin T, forms a complex known as positive transcription elongation factor b (P-TEFb), which is essential for the transcriptional elongation of several genes, including those involved in cell survival . By inhibiting CDK9, the compound disrupts this process, leading to reduced expression of survival proteins and increased apoptosis .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . It has demonstrated potent anticancer activity against primary chronic lymphocytic leukemia cells with a therapeutic window 31- and 107-fold over those of normal B- and T-cells .
Biochemische Analyse
Biochemical Properties
The compound (2-(Phenylamino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone has been reported to interact with certain enzymes and proteins. It has been discovered as a potent inhibitor of Mnk2, a human mitogen-activated protein kinase (MAPK)-interacting kinase . The interaction between this compound and Mnk2 is crucial for human tumorigenesis and development .
Cellular Effects
In cellular processes, this compound has been observed to have a cell-type-specific effect . Detailed cellular mechanistic studies reveal that this compound, as an Mnk inhibitor, is capable of reducing the expression level of the anti-apoptotic protein Mcl-1, and of promoting apoptosis in MV4-11 acute myeloid leukemia cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. As an Mnk inhibitor, it demonstrates very potent Mnk2 inhibitory activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of (2-(Phenylamino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring by cyclization of appropriate precursors. Subsequent steps involve the introduction of the phenylamino group and the piperazine moiety through nucleophilic substitution and coupling reactions. These reactions are typically conducted under controlled conditions using solvents like dichloromethane or ethanol, with catalysts such as triethylamine or palladium acetate.
Industrial Production Methods: : Industrial production may employ similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to optimize yield and purity. Advanced purification techniques, including chromatography and crystallization, are used to ensure the compound meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to various oxidized derivatives.
Reduction: Reduction reactions, using agents such as sodium borohydride or lithium aluminum hydride, can modify the compound by reducing specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the thiazole or piperazine rings.
Common Reagents and Conditions: : Common reagents include halogenating agents, acids, and bases. Reaction conditions often require precise control of temperature and pH to ensure the desired reaction pathway.
Major Products: : The major products depend on the specific reactions performed, often resulting in modified versions of the original compound with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: : This compound is used as a building block for synthesizing more complex molecules in medicinal chemistry.
Biology: : It serves as a probe in biochemical assays to study enzyme activities or receptor-ligand interactions.
Medicine: : Its potential therapeutic effects are being explored in drug development for treating various diseases, such as cancer and neurological disorders.
Industry: : It is used in the development of new materials with unique properties, such as improved stability or enhanced bioactivity.
Vergleich Mit ähnlichen Verbindungen
Unique Features: : What sets this compound apart is the combination of the thiazole and piperazine moieties, which confer unique binding properties and biological activities.
Similar Compounds: : Comparable compounds include other thiazole derivatives like (2-Amino-4-phenylthiazol-5-yl)(4-methylpiperazin-1-yl)methanone and piperazine derivatives such as (4-(4-Fluorophenyl)piperazin-1-yl)(thiazol-4-yl)methanone. (2-(Phenylamino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone stands out due to its unique structural attributes and diverse applications.
Each aspect of this compound opens new avenues for research and development, solidifying its importance in various scientific fields. Intriguing, right? What’s your take on this fascinating compound?
Eigenschaften
IUPAC Name |
(2-anilino-1,3-thiazol-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6OS/c25-16(15-13-26-18(22-15)21-14-5-2-1-3-6-14)23-9-11-24(12-10-23)17-19-7-4-8-20-17/h1-8,13H,9-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSMLCIZYWDLMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CSC(=N3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


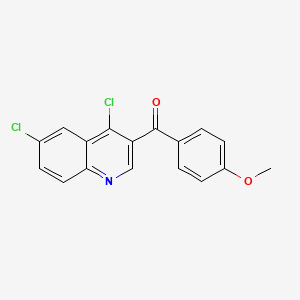
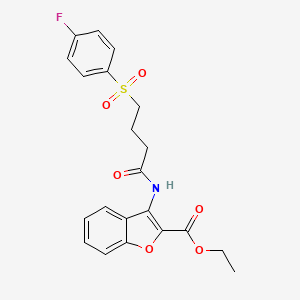
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2892859.png)
![2-[2-(3,5-dimethyl-1,2-oxazole-4-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol](/img/structure/B2892862.png)
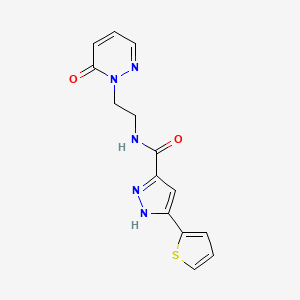
![5-((3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2892865.png)
![Tert-butyl 4-[2-(4-methylphenyl)ethanethioyl]piperazine-1-carboxylate](/img/structure/B2892867.png)
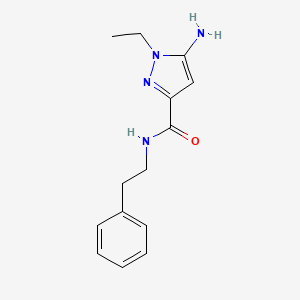
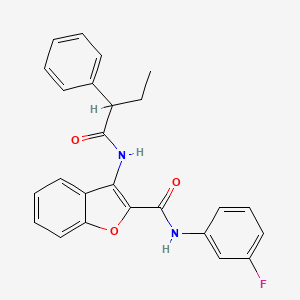
![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2892871.png)
![(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/new.no-structure.jpg)
![6,7-Difluorobenzo[d]isoxazol-3(2h)-one](/img/structure/B2892875.png)
